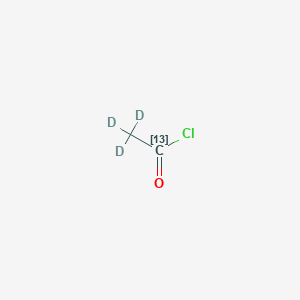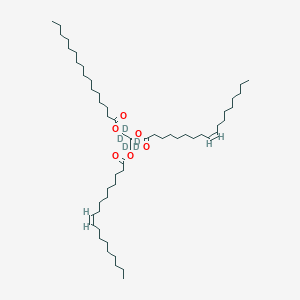
1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 typically involves the esterification of glycerol with oleic acid and palmitic acid. The process begins with the esterification of glycerol with oleic acid to form 1,2-dioleoyl-glycerol. This intermediate is then esterified with palmitic acid to produce the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 has a wide range of scientific research applications:
Chemistry: Used as a standard in lipid research and for studying the properties of triacylglycerols.
Biology: Investigated for its role in cellular processes and membrane dynamics.
Medicine: Explored for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of cosmetics and food products .
Mechanism of Action
The mechanism of action of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 involves its incorporation into cellular membranes, where it influences membrane fluidity and dynamics. It interacts with various molecular targets, including membrane proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-3-oleoyl-rac-glycerol: Contains palmitic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position.
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol: Contains linoleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.
Uniqueness
1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. This composition makes it particularly useful in lipid research and various industrial applications .
Properties
Molecular Formula |
C55H102O6 |
|---|---|
Molecular Weight |
864.4 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26-/i50D2,51D2,52D |
InChI Key |
JFISYPWOVQNHLS-KABSAWGVSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-(2,4-dinitrophenyl)-2-[2-methyl-5-(propan-2-ylidene)cyclopentylidene]hydrazine](/img/structure/B12056845.png)

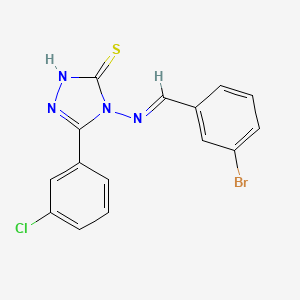
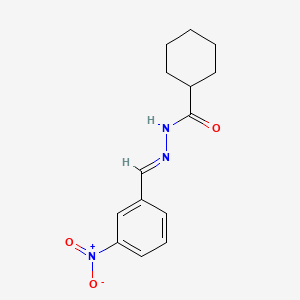
![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)



![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
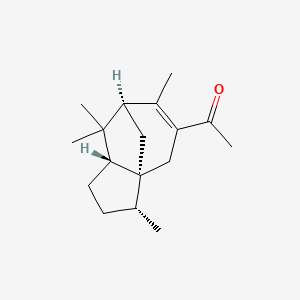
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)

